Meptazinol Citrate
Description
Classification within Opioid Analgesics and Synthetic Hexahydroazepine Derivatives
Meptazinol (B1207559) is classified as an opioid analgesic and is structurally a synthetic hexahydroazepine derivative. nih.govwikipedia.org Specifically, it is a 3-phenylazepane (B1371516) derivative, which sets it apart from other phenazepanes like ethoheptazine (B1218578) and proheptazine, which are 4-phenylazepanes. wikipedia.org This structural distinction is fundamental to its unique pharmacological activity. As an opioid, it acts on the central nervous system to alleviate pain. patsnap.com The citrate (B86180) salt form, Meptazinol Citrate, is a common formulation for this compound.
Chemically, Meptazinol's structure is (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol, and its hydrochloride salt has the CAS Number 59263-76-2. wikipedia.orginchem.org
Table 1: Chemical and Pharmacological Classification of Meptazinol
| Category | Classification |
| Therapeutic Class | Opioid Analgesic inchem.orgnih.gov |
| Chemical Class | Synthetic Hexahydroazepine Derivative nih.govwikipedia.org |
| Specific Chemical Structure | 3-Phenylazepane Derivative wikipedia.org |
Historical Perspective of its Research and Development as a Unique Opioid
Meptazinol was developed by Wyeth in the 1970s. wikipedia.org The primary goal of its development was to create an analgesic with a reduced risk of dependence and abuse compared to full μ-opioid agonists like morphine. patsnap.comwikipedia.org Research and development efforts were focused on achieving a compound with a favorable pharmacological profile, which led to the synthesis of this unique mixed agonist-antagonist opioid. wikipedia.orgnih.gov It was introduced into the pharmaceutical market in the 1980s as a racemic mixture.
Distinctive Pharmacological Profile as a Mixed Agonist-Antagonist Opioid
The pharmacological profile of Meptazinol is what truly sets it apart. It is characterized as a mixed agonist-antagonist opioid. wikipedia.orgnih.gov This means it exhibits both agonistic (activating) and antagonistic (blocking) effects on opioid receptors. patsnap.com
Specifically, Meptazinol acts as a partial agonist at the mu-opioid (μ) receptors. patsnap.comnih.govwikipedia.org Its analgesic properties are primarily attributed to its partial agonism at the mu-1 (μ1) opioid receptor subtype. nih.gov This interaction is potent, with an IC50 value under 1 nM for inhibiting a portion of radiolabeled opiate and opioid peptide binding corresponding to the μ1 site. nih.gov The partial agonism is also suggested by its sodium shift of 8.7, which is intermediate between the full agonist morphine (22.5) and the antagonist naloxone (B1662785) (1.6). nih.gov
While it has a significant effect on mu-receptors, Meptazinol also has some activity at kappa-opioid (κ) receptors, although this interaction is less pronounced. nih.govncats.io This mixed activity contributes to its unique clinical characteristics, including a lower incidence of respiratory depression compared to full mu-agonists like morphine. patsnap.comnih.gov Furthermore, Meptazinol does not reverse the respiratory depressant actions of morphine, distinguishing it from other mixed agonist/antagonists. nih.gov
Some research also indicates that Meptazinol has activity as an acetylcholinesterase (AChE) inhibitor, particularly its (-) enantiomer, which may also contribute to its analgesic effects. drugbank.com
Table 2: Pharmacological Profile of Meptazinol
| Receptor/Enzyme | Action | Implication |
| Mu-Opioid Receptor (μ) | Partial Agonist (especially μ1 subtype) patsnap.comnih.govwikipedia.org | Primary mechanism for analgesia nih.gov |
| Kappa-Opioid Receptor (κ) | Weak Agonist/Antagonist activity nih.govncats.io | Contributes to mixed pharmacological profile |
| Acetylcholinesterase (AChE) | Inhibitor (especially (-) enantiomer) drugbank.com | Potential secondary mechanism for analgesia |
Structure
2D Structure
Properties
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C6H8O7/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,11,17H,3-5,9-10,12H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYWPAREFSLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Stereochemistry, and Conformational Analysis of Meptazinol
Structural Elucidation and Characterization Methodologies
The structural elucidation of meptazinol (B1207559) involves various analytical techniques. High-resolution liquid chromatography-mass spectrometry (HR-LCMS) has been employed to identify meptazinol in complex extracts, confirming its presence and aiding in the characterization of its molecular weight and formula. ijpsdronline.com Nuclear Magnetic Resonance (NMR) spectroscopy is a key methodology for detailed structural and conformational analysis, providing insights into the arrangement of atoms and their interactions within the molecule. researchgate.netnih.govresearchgate.nettandfonline.com X-ray crystallography can also provide precise three-dimensional structural data, particularly for complexes with target proteins, though direct crystal structures of meptazinol itself were not extensively detailed in the provided snippets. researchgate.net
Stereoisomerism and Enantiomeric Properties of Meptazinol
Meptazinol exists as a racemic mixture, meaning it contains equal amounts of its two enantiomers: (+)-meptazinol and (-)-meptazinol. wikipedia.orgguidetopharmacology.orgsigmaaldrich.comguidetopharmacology.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other, differing in their spatial orientation but possessing identical physical and thermodynamic properties, except for their interaction with plane-polarized light and their behavior in chiral environments. epa.gov
The enantiomers of meptazinol exhibit distinct biological activities. For instance, in conscious rats, the (+)-enantiomer of meptazinol was observed to increase arterial PCO₂, while the (-)-enantiomer reduced the respiratory depressant effect of morphine. nih.gov Furthermore, studies on hemorrhagic shock in rats revealed opposing effects: (+)-meptazinol gradually elevated mean arterial pressure and prolonged survival, whereas (-)-meptazinol caused further falls in mean arterial pressure and a decline in heart rate, leading to premature death. nih.gov This stereoselective activity underscores the importance of considering individual enantiomers in pharmacological studies.
Structural Comparisons with Other Opioid Analgesics and Related Pharmacophores
Meptazinol's structure and mechanism of action distinguish it from many other opioid analgesics. It is a partial µ-opioid receptor agonist with mixed agonist/antagonist activity. wikipedia.orgsigmaaldrich.comwfsahq.orggenome.jp This mixed activity contributes to a lower risk of dependence and respiratory depression compared to full µ-agonists like morphine. wikipedia.orgsigmaaldrich.comwfsahq.org
Despite sharing some structural and pharmacological similarities with typical opiates, neither enantiomer of meptazinol perfectly fits established opioid pharmacophore patterns, such as Pharm-I and Pharm-II, or the structure of tramadol. researchgate.netnih.govnih.govsigmaaldrich.com However, structural superpositions suggest that both meptazinol enantiomers may share similar analgesic mechanisms with typical opiate analgesics. nih.govsigmaaldrich.com The unique conformational behavior of meptazinol, existing as two distinct conformers in solution, supports the idea that it may act via mixed analgesic pharmacophores, contributing to its complicated pharmacological profile. researchgate.netnih.gov Its distinct mechanism of action is considered valuable in the ongoing search for non-addictive analgesics. nih.govsigmaaldrich.com
Table 1: Conformational Properties of (+)-Meptazinol
| Conformer | Relative Abundance in Solution | Interconversion | Fit with Opioid Pharmacophores | Similarity to Other Analgesics |
|---|---|---|---|---|
| Conformer-I | Similar amount to Conformer-II researchgate.netnih.gov | Difficult researchgate.netnih.gov | Fits Pharm-I (typical opiates) well researchgate.netnih.gov | - |
| Conformer-II | Similar amount to Conformer-I researchgate.netnih.gov | Difficult researchgate.netnih.gov | Does not fit Pharm-I or Pharm-II researchgate.netnih.gov | Similar to benzofuro[2,3-c]pyridin-6-ol (transitional pharmacophore) researchgate.netnih.gov |
Table 2: Meptazinol Enantiomer Properties and Effects
| Enantiomer | Respiratory Effects (Conscious Rat) | Hemorrhagic Shock Effects (Anesthetized Rat) |
|---|---|---|
| (+)-Meptazinol | Increased arterial PCO₂ nih.gov | Significant and gradual elevation of mean arterial pressure; prolonged survival nih.gov |
| (-)-Meptazinol | Reduced respiratory depressant effect of morphine nih.gov | Further falls in mean arterial pressure; progressive decline in heart rate; premature death nih.gov |
Receptor Binding and Ligand Receptor Interaction Studies of Meptazinol
Characterization of Agonist, Partial Agonist, and Antagonist Properties at Opioid Receptors
Meptazinol (B1207559) is classified as a partial agonist at the μ-opioid receptor, meaning it has both agonist and antagonist properties. wikipedia.orgtaylorandfrancis.com This mixed activity profile contributes to a lower risk of dependence compared to full μ-agonists like morphine. wikipedia.org Its analgesic effects are primarily mediated through its agonist actions at μ-receptors. nih.gov In some contexts, particularly at subthreshold doses, meptazinol can antagonize the effects of other opioids like morphine. nih.gov
Sodium Shift Studies for Partial Agonism
Sodium shift studies are a valuable tool for characterizing the agonist versus antagonist properties of a ligand at opioid receptors. In these assays, an increase in the IC50 value of a ligand in the presence of sodium ions is indicative of agonist activity, while little to no change suggests antagonist activity. For meptazinol, a sodium shift of 8.7 has been reported. nih.gov This value is intermediate between that of the full agonist morphine (22.5) and the antagonist naloxone (B1662785) (1.6), providing strong evidence for its classification as a partial agonist. nih.gov
Mechanisms of Ligand-Receptor Interaction at the Molecular Level
The interaction between meptazinol and the μ-opioid receptor has been investigated at the molecular level to understand the basis of its unique pharmacological properties. These studies involve computational methods to predict and analyze the binding of meptazinol within the receptor's binding pocket.
Molecular Docking Calculations and Interaction Fingerprint Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. openaccessjournals.com This method, along with interaction fingerprint analysis, has been used to study how meptazinol interacts with the μ-opioid receptor. elifesciences.org These analyses have revealed that ligands can be grouped based on their interaction patterns and how these interactions are affected by factors like membrane voltage. elifesciences.org
Studies have identified distinct interaction motifs for different groups of opioid ligands. biorxiv.org For instance, ligands that show enhanced activity upon depolarization of the cell membrane tend to interact with specific residues in the second extracellular loop (ECL2) and helix 6 of the receptor. biorxiv.org In contrast, ligands like meptazinol, which exhibit a decrease in activation upon depolarization, primarily interact with residues in helix 3 and ECL2. elifesciences.orgbiorxiv.org This differential interaction pattern likely underlies the specific functional properties of meptazinol. elifesciences.org
Experimental Validation of Ligand-Receptor Interactions (e.g., FRET-based functional signaling assays, Fluorescent Ligand-Binding Studies)
The theoretical binding poses of meptazinol at the µ-opioid receptor (MOR), derived from computational molecular docking, have been subjected to experimental validation using advanced cellular assays. elifesciences.orgbiorxiv.org These experimental techniques are crucial for corroborating the predicted interactions between the ligand and the receptor. elifesciences.org
One of the primary methods employed is the Förster Resonance Energy Transfer (FRET)-based functional signaling assay. elifesciences.orgbiorxiv.org These assays are often conducted in human embryonic kidney (HEK293T) cells, which are transfected to express the receptor and FRET sensors. biorxiv.orgsemanticscholar.org For instance, to monitor the activation of the G-protein signaling pathway upon receptor binding, cells can be transfected with the wild-type µ-opioid receptor along with Gαi-mTurquoise, cpVenus-Gγ2, and Gβ1 subunits. biorxiv.orgsemanticscholar.org The activation of the Gi protein is then detected as a decrease in the FRET emission ratio, providing a direct measure of the functional consequence of ligand binding. biorxiv.orgsemanticscholar.org
In addition to functional assays, fluorescent ligand-binding competition assays are utilized to further validate the binding interactions. elifesciences.org These studies help confirm the involvement of specific amino acid residues in the binding pocket that are predicted by docking models to be important for the ligand's interaction with the receptor. elifesciences.org The combination of FRET-based functional assays and fluorescent ligand-binding studies provides a robust experimental framework to confirm and refine the understanding of how meptazinol docks into and activates the µ-opioid receptor. elifesciences.orgbiorxiv.org
Ligand-Specific Voltage Sensitivity at the μ Opioid Receptor
The µ-opioid receptor (MOR) exhibits ligand-specific voltage sensitivity, meaning its activity can be modulated by changes in the cell membrane potential, and this modulation differs between various opioid ligands. elifesciences.orgresearchgate.net This phenomenon is particularly relevant for the MOR as it is expressed in excitable cells like neurons, which experience dynamic fluctuations in membrane voltage. elifesciences.org Studies utilizing FRET-based assays under whole-cell voltage-clamp conditions have systematically investigated this property for a range of opioids. elifesciences.orgbiorxiv.org
Research has revealed two distinct patterns of response to membrane depolarization. One group of ligands, which includes morphine and buprenorphine, shows a significant increase in receptor activation upon depolarization. elifesciences.orgbiorxiv.org In contrast, meptazinol belongs to a second group of ligands that display a decrease in activation when the membrane potential is depolarized. elifesciences.orgbiorxiv.org This places meptazinol in the same category as other opioids like fentanyl, methadone, and loperamide (B1203769) with respect to its voltage sensitivity profile. elifesciences.orgbiorxiv.org
This differential effect is believed to be determined by the specific binding mode and interaction pattern of each ligand with the receptor. elifesciences.orgresearchgate.net For meptazinol, molecular modeling and association analysis have identified potential interactions that could explain its specific voltage sensitivity. These include a weak hydrogen bond with the amino acid residue Y3267.43 and an interaction with K2335.39. elifesciences.org These interactions are thought to contribute to the observed decrease in activation upon depolarization and the relatively small magnitude of this effect. elifesciences.org
| Opioid Ligand | Effect of Membrane Depolarization on Receptor Activation | Source |
|---|---|---|
| Meptazinol | Decrease | elifesciences.orgbiorxiv.org |
| Fentanyl | Decrease | elifesciences.orgbiorxiv.org |
| Methadone | Decrease | elifesciences.orgbiorxiv.org |
| Loperamide | Decrease | elifesciences.orgbiorxiv.org |
| TRV130 | Decrease | elifesciences.orgbiorxiv.org |
| Morphine | Increase | elifesciences.orgbiorxiv.org |
| Buprenorphine | Increase | elifesciences.orgbiorxiv.org |
| Pethidine | Increase | elifesciences.orgbiorxiv.org |
| Tramadol | Increase | elifesciences.orgbiorxiv.org |
| Met-enkephalin | No Apparent Sensitivity | elifesciences.orgbiorxiv.org |
Interaction with Cholinergic Receptors and Potential Mechanistic Contributions
Beyond its primary action at opioid receptors, meptazinol possesses a unique pharmacological characteristic: it interacts with the cholinergic system. patsnap.comtaylorandfrancis.com This interaction is a key component of its dual mechanism of action. patsnap.com Research indicates that meptazinol has agonist activity at cholinergic receptors, with some sources specifying nicotinic acetylcholine (B1216132) receptors (nAChR) and others mentioning muscarinic acetylcholine receptors. patsnap.comtaylorandfrancis.com Studies have also shown that meptazinol affects acetylcholine binding sites within the spinal cord. cambridge.org
Preclinical Pharmacology and in Vitro Functional Assays of Meptazinol
Analgesic Efficacy and Mechanistic Investigations in Animal Models
The analgesic properties of meptazinol (B1207559) have been thoroughly evaluated in a range of animal models designed to assess its effectiveness against different types of pain.
Modulation of Nociceptive Pathways (e.g., Mouse Writhing Assay, Rat Tail-Flick Assay)
Meptazinol has demonstrated significant analgesic activity in standard preclinical pain models. In the mouse writhing assay, a model of visceral pain, meptazinol effectively reduces the number of writhes induced by an irritant. nih.gov Similarly, in the rat tail-flick assay, a measure of spinal reflex to a thermal stimulus, meptazinol shows analgesic effects. nih.govnih.gov The antinociceptive activity of meptazinol in these assays is attenuated by naloxonazine, a µ1-opioid receptor antagonist, suggesting the involvement of this receptor subtype in its analgesic mechanism. nih.gov
Table 1: Effect of Meptazinol in Nociceptive Assays
| Assay | Animal Model | Effect of Meptazinol |
|---|---|---|
| Mouse Writhing Assay | Mouse | Attenuates writhing response nih.gov |
| Rat Tail-Flick Assay | Rat | Demonstrates analgesic effects nih.govnih.gov |
Supraspinal vs. Spinal Mechanisms of Analgesic Action
Research indicates that meptazinol's analgesic effects are primarily mediated through supraspinal mechanisms. nih.gov Studies involving spinal transection in mice have shown that the analgesic activity of high doses of meptazinol in the tail-flick assay is completely eliminated, pointing to a site of action above the spinal cord. nih.govresearchgate.net This supraspinal action is consistent with its interaction with µ1-opioid receptors, which are involved in supraspinal analgesia. capes.gov.br
In addition to its supraspinal opioid activity, meptazinol also appears to have a spinal mechanism of action related to cholinergic activity. cambridge.org It has been shown to activate descending cholinergic pathways and affect acetylcholine (B1216132) binding sites in the spinal cord, which may enhance its antinociceptive effects. cambridge.org
Comparative Pharmacological Profile with Other Opioid Analgesics in Animal Models
When compared to other opioid analgesics in animal models, meptazinol exhibits a distinct pharmacological profile. Its analgesic potency is often compared to that of pethidine. cambridge.org However, it is notably less potent than nalbuphine (B1235481) and fentanyl. cambridge.org
A key distinguishing feature of meptazinol is its respiratory profile. At equianalgesic doses in rats, morphine significantly decreases arterial pO2 and increases pCO2, indicative of respiratory depression. nih.govresearchgate.net In contrast, meptazinol has no significant effects on these respiratory parameters. nih.govresearchgate.net Furthermore, when administered with morphine, meptazinol does not reverse the respiratory depression caused by morphine, setting it apart from mixed agonist/antagonist opioids. nih.govresearchgate.net
Table 2: Comparative Effects of Meptazinol and Morphine in Rats
| Parameter | Meptazinol (10 mg/kg i.v.) | Morphine (3.5 mg/kg i.v.) |
|---|---|---|
| Arterial pO2 | No significant effect nih.govresearchgate.net | Significant decrease (>20 mm Hg) nih.govresearchgate.net |
| Arterial pCO2 | No significant effect nih.govresearchgate.net | Significant increase (>10 mm Hg) nih.govresearchgate.net |
Assessment of Dependence Liability and Withdrawal Phenomena in Preclinical Models
The potential for physical dependence with repeated drug administration is a critical aspect of preclinical evaluation. meliordiscovery.com For opioids, this is often assessed by observing for withdrawal syndromes upon cessation of treatment. meliordiscovery.commdpi.com While meptazinol is considered to have a low dependence liability, repeated administration of opioid analgesics, in general, can lead to dependence and tolerance, with abrupt withdrawal causing severe symptoms. hpra.iewmuh.nhs.uk Animal studies are crucial in determining the likelihood of a drug producing physical dependence. meliordiscovery.com The development of physical dependence is characterized by neuroadaptive changes in the central nervous system, leading to withdrawal signs when the drug is discontinued. mdpi.com
Functional Agonist and Antagonist Studies in Isolated Tissue Preparations (e.g., Mouse Vas Deferens, Guinea-Pig Ileum)
In vitro studies using isolated tissue preparations have provided further insight into meptazinol's receptor activity. In both the field-stimulated mouse vas deferens and guinea-pig ileum, meptazinol demonstrates agonist effects at opioid receptors. nih.gov Analysis of its activity in these tissues suggests that its opioid agonist action is quantitatively similar in both preparations. nih.gov The results also indicate that meptazinol acts as a functional antagonist in both the guinea-pig ileum and the mouse vas deferens. nih.gov The potency of meptazinol relative to the full agonist RX783006 was found to be three to six times greater when measured by an indirect method designed to eliminate its functional antagonistic action, particularly in the guinea-pig ileum. nih.gov This suggests that direct measurements in the guinea-pig ileum might underestimate its true agonist potency. nih.gov
Preclinical Pharmacokinetics and Metabolism Research of Meptazinol
Absorption Kinetics and Absolute Bioavailability in Preclinical Models
Preclinical studies in various animal models have demonstrated that meptazinol (B1207559) is rapidly and thoroughly absorbed following administration. capes.gov.brnih.gov In male Sprague-Dawley rats, the absorption of meptazinol from the nasal cavity into the systemic circulation is both rapid and complete. ptgcn.com Following an 8 mg/kg intravenous dose, the maximum observed concentration was achieved within 15 minutes. ptgcn.com
Despite good absorption, the systemic bioavailability of meptazinol after oral administration is low in preclinical models, a phenomenon attributed to an extensive first-pass metabolism. rsc.orgresearchgate.net Studies in monkeys have also shown rapid absorption after rectal administration, with peak plasma levels observed within 30 minutes. nih.gov The elimination half-life in monkeys was determined to be 1.25 hours. nih.gov
The absolute bioavailability of meptazinol has been investigated across different species and routes of administration. In rats, intranasal administration resulted in an absolute bioavailability of 96.06%. ptgcn.com However, oral bioavailability is considerably lower, ranging from 1.9% to 18.5% in male volunteers, indicating significant presystemic elimination. nih.gov Rectal administration in monkeys and humans leads to higher bioavailability compared to the oral route. capes.gov.brnih.govnih.gov Intramuscular administration results in complete systemic availability. capes.gov.brnih.gov
Interactive Table:
Pharmacokinetic Parameters of Meptazinol in Preclinical Models| Species | Route of Administration | Tmax (Time to Peak Concentration) | Absolute Bioavailability (%) | Elimination Half-Life (t½) |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | Intranasal | 15 min ptgcn.com | 96.06% ptgcn.com | - |
| Monkey | Rectal | 0.5 h nih.gov | - | 1.25 h nih.gov |
| Human (Volunteer) | Oral | 0.25 - 2 h nih.gov | 1.9 - 18.5% (mean 8.7%) nih.gov | ~2 h nih.govnih.govnih.gov |
| Human (Volunteer) | Intramuscular | 30 min hpra.ie | Total systemic availability capes.gov.brnih.gov | ~2 h hpra.ie |
Distribution Profile and Tissue Permeability
Meptazinol exhibits wide distribution outside the vascular system. capes.gov.brnih.gov This is attributed to its relatively high lipophilicity (log P = 2.7) and low degree of binding to plasma proteins. capes.gov.brnih.gov The apparent volume of distribution (Vd) has been calculated to be between 3.13 and 4.99 L/kg in intravenous studies in humans, further indicating extensive tissue distribution. researchgate.netnih.gov
While specific preclinical studies on the mechanisms of placental transfer of meptazinol are not extensively detailed in the provided results, it is known that pethidine and bupivacaine, other analgesics, cross the placenta freely. researchgate.net Animal studies with meptazinol have not indicated direct or indirect harmful effects with respect to pregnancy or fetal development. hpra.ie However, kinetic studies specifically investigating placental transfer were noted as not having been conducted in some assessments of similar compounds. tga.gov.au The potential for placental transfer is an important consideration for any drug used during labor. inchem.org
Meptazinol demonstrates a low degree of binding to plasma proteins. capes.gov.brnih.gov Studies in humans have consistently shown the plasma protein binding to be approximately 21-27%. capes.gov.brnih.govresearchgate.netnih.gov One study specified the binding at 27.1%, which did not vary over a therapeutic concentration range. nih.gov Another study in elderly patients found a slightly higher binding of 33.8%. nih.gov This low level of protein binding contributes to the drug's wide distribution into tissues. scispace.com
Interactive Table:
Distribution and Protein Binding of Meptazinol| Parameter | Value | Species/Model |
|---|---|---|
| Volume of Distribution (Vd) | 3.13 - 4.99 L/kg researchgate.netnih.gov | Human researchgate.netnih.gov |
| Plasma Protein Binding | ~21% researchgate.net | Human researchgate.net |
| Plasma Protein Binding | 27% capes.gov.brnih.gov | Human capes.gov.brnih.gov |
| Plasma Protein Binding | 27.1% nih.gov | Human (Young Volunteers) nih.gov |
| Plasma Protein Binding | 33.8% nih.gov | Human (Geriatric Patients) nih.gov |
Investigation of Placental Transfer Mechanisms
Metabolic Pathways and Metabolite Identification
The primary route of meptazinol elimination from the plasma is through rapid metabolism, mainly occurring in the liver and gut wall, which contributes to its extensive first-pass effect after oral dosing. nih.govrsc.org The main metabolic reactions are Phase II conjugation processes. rsc.orgnumberanalytics.com
The major metabolic pathway for meptazinol is glucuronidation of the phenolic group. capes.gov.brnih.govnih.gov This conjugation reaction, catalyzed by UDP-glucuronyltransferases, converts the drug into a more water-soluble glucuronide conjugate, which is then readily excreted. rsc.orghpra.ietaylorandfrancis.com This process is a common and significant pathway for the detoxification and elimination of many drugs. numberanalytics.comtaylorandfrancis.com Over 70% of a dose appears in the urine within 24 hours, almost entirely as conjugated metabolites. capes.gov.brnih.gov Studies using radiolabelled meptazinol confirmed that the glucuronide conjugate of the parent drug is the major metabolite. nih.govbps.ac.uk
In addition to glucuronidation, sulphation of the phenolic function of meptazinol is another key metabolic pathway. capes.gov.brnih.govrsc.org This Phase II reaction also increases the water solubility of the compound, facilitating its excretion. rsc.org Both glucuronidation and sulphation are subject to saturation at higher doses. rsc.org
Absence of N-demethylation
A notable characteristic of meptazinol's metabolism in preclinical studies is the absence of significant N-demethylation. Investigations in both rats and monkeys, using a combination of radiolabelled meptazinol (³H and N-¹⁴CH₃), were conducted to track this specific metabolic pathway. The underlying principle of this dual-labelling method is that a lower recovery of ¹⁴C relative to ³H in excreta would signify the cleavage of the N-methyl group. However, the research demonstrated that N-demethylation was not a significant metabolic route in these animal models. tandfonline.com Further studies in human volunteers also found no evidence for the N-demethylation of the compound, reinforcing the preclinical findings. nih.govbps.ac.uknih.gov The primary metabolic transformation observed was the conjugation of the parent drug. tandfonline.com
Identification and Characterization of Specific Metabolites
The primary pathway for meptazinol metabolism is conjugation, specifically glucuronidation of the phenolic group, which occurs in both rats and monkeys. tandfonline.comcapes.gov.brnih.gov This process results in the formation of a major metabolite, the glucuronide conjugate of the parent drug. nih.govbps.ac.uknih.gov
In addition to conjugation, a minor metabolite has been identified. This metabolite, which accounted for approximately 7% of the recovered radioactivity in one study, was tentatively identified as 6-ethyl-6-(3-hydroxyphenyl)-1-methyl-hexahydroazepin-(2H)-2-ONE. nih.govbps.ac.uknih.gov
The mention of 4-acetamido-antipyrine in the context of meptazinol metabolism appears to be incorrect based on available literature. 4-acetamido-antipyrine is a known metabolite of antipyrine, a different analgesic and antipyretic drug, and is not reported as a metabolite of meptazinol.
Excretion Pathways and Mass Balance Studies
Preclinical and clinical studies have consistently shown that the primary route of excretion for meptazinol and its metabolites is via the urine. tandfonline.comnih.govbps.ac.ukcapes.gov.brnih.gov Following administration, radioactivity is rapidly excreted. nih.govbps.ac.uk
In studies involving male volunteers, over 60% of the administered radioactivity was recovered in the urine within the first 24 hours. nih.govbps.ac.uk Fecal excretion represents a minor pathway, accounting for less than 10% of the administered dose. nih.govbps.ac.uk These findings indicate near-complete absorption from the gastrointestinal tract. nih.govbps.ac.uk Less than 5% of the drug is excreted in its unchanged form, with the vast majority being eliminated as conjugated metabolites. nih.govbps.ac.ukcapes.gov.brnih.gov
Table 1: Excretion of Meptazinol in Humans
| Excretion Route | Percentage of Administered Dose | Reference |
|---|---|---|
| Urine (0-24h) | >60% | nih.gov, bps.ac.uk |
| Feces | <10% | nih.gov, bps.ac.uk |
Impact of Physiological and Pathological Conditions on Meptazinol Pharmacokinetics in Animal Models
The influence of pathological conditions, particularly hepatic impairment, on meptazinol pharmacokinetics has been an area of investigation. The liver is the primary site of meptazinol metabolism. patsnap.com In canines with induced hepatic impairment, the pharmacokinetics of drugs like propofol (B549288), which also has a high hepatic extraction rate, are significantly altered, leading to higher plasma concentrations. mdpi.com Animal models of liver disease can be induced by various agents such as thioacetamide (B46855) or tetracycline (B611298) to study these effects. biomedpharmajournal.org While specific preclinical data on meptazinol in animal models with hepatic impairment is limited in the provided search results, clinical studies in humans with cirrhotic liver disease show up to a four-fold increase in the oral bioavailability of meptazinol. capes.gov.brnih.gov This suggests that in animal models of hepatic impairment, a similar increase in systemic exposure would be expected due to reduced first-pass metabolism.
Investigation of Drug-Drug Interactions affecting Meptazinol Pharmacokinetics in Preclinical Studies
Preclinical investigation into drug-drug interactions involving meptazinol has been noted, particularly with general anesthetics. capes.gov.brnih.gov General anesthesia appears to reduce the clearance of meptazinol. capes.gov.brnih.gov This is a critical consideration in a perioperative setting where meptazinol might be used for analgesia alongside various anesthetic agents. Anesthetics such as isoflurane (B1672236) and propofol can have complex interactions with other drugs, often leading to additive or synergistic effects on the central nervous system and cardiovascular system. nih.gov For instance, fentanyl, another opioid, can increase the sedative effects of propofol. nih.gov While the specific preclinical animal studies detailing the mechanisms of these interactions with meptazinol were not fully elucidated in the search results, the clinical observation points to a significant pharmacokinetic interaction that warrants careful consideration.
Role of Drug Transporters in Meptazinol Disposition
The disposition of meptazinol is influenced by drug transporters, most notably the Organic Cation Transporter 1 (OCT1), encoded by the gene SLC22A1. nih.govuni-goettingen.de OCT1 is predominantly expressed in the basolateral membrane of human hepatocytes and facilitates the uptake of a wide range of organic cations from the blood into the liver. nih.govresearchgate.net
Table 2: Meptazinol and its Interaction with Drug Transporters
| Transporter | Role | Type of Interaction | Reference |
|---|---|---|---|
| Organic Cation Transporter 1 (OCT1) | Hepatic Uptake | Substrate | nih.gov, researchgate.net, uni-goettingen.de, acs.org |
| H+/OC Antiporter | Brain Transport | Substrate | mdpi.com |
Advanced Analytical Methodologies for Meptazinol and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography - HPLC, Liquid Chromatography-Mass Spectrometry - LC-MS)
Chromatographic methods are the cornerstone of meptazinol (B1207559) analysis, providing the necessary separation of the parent drug from its metabolites and endogenous components in biological samples. japsonline.com
High-Performance Liquid Chromatography (HPLC) has been extensively used for the quantification of meptazinol in plasma and urine. tandfonline.comrsc.orgtandfonline.com Early methods often utilized gas-liquid chromatography, but HPLC offered improved sensitivity, which is critical as oral administration of meptazinol can lead to low plasma concentrations. rsc.org
Several HPLC methods have been developed with various detection techniques:
Fluorescence Detection: This is a highly sensitive method for meptazinol analysis. rsc.orgtandfonline.com One method uses a double-grating fluorimeter with excitation and emission wavelengths set at 275 nm and 315 nm, respectively. tandfonline.comtandfonline.com This approach can achieve a lower limit of detection of 3 ng/ml in plasma. rsc.org
Electrochemical Detection: This technique has also been applied in HPLC assays for meptazinol. tandfonline.com
UV Detection: A reversed-phase HPLC (RP-HPLC) method with UV detection at 276 nm has been developed for the estimation of meptazinol in bulk and tablet forms. eurasianjournals.com
The choice of the stationary phase is critical for successful separation. While traditional reversed-phase columns like C18 are common, some methods have successfully employed a silica (B1680970) gel column with an aqueous mobile phase. tandfonline.comtandfonline.com Mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. tandfonline.comeurasianjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for bioanalytical studies due to their high selectivity and sensitivity. uu.nlmendeley.comekb.eg These methods are particularly valuable for quantifying low concentrations of meptazinol and its metabolites in complex matrices like human plasma. uu.nlsigmaaldrich.com An LC-MS/MS method has been developed for the quantification of meptazinol hydrochloride in human plasma, demonstrating its application in pharmacokinetic studies. sigmaaldrich.com The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for enhanced specificity. sigmaaldrich.com
A comparison of different chromatographic methods for Meptazinol analysis is presented below:
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| HPLC | Ultrasphere Si | 65% acetonitrile and 5 mM dibasic ammonium (B1175870) phosphate (B84403) (pH 7.0) | Fluorescence (Ex: 275 nm, Em: 315 nm) | Plasma and urine | tandfonline.com |
| HPLC | Spherisorb CN | Methanol and ethyl acetate | Fluorescence | Plasma | rsc.org |
| RP-HPLC | HiQ silC18HS | Acetonitrile: methanol [90:10] | UV (276 nm) | Bulk and tablet dosage form | eurasianjournals.com |
| LC-MS/MS | Thermo Hypurity Cyano | Acetonitrile:ammonium formate (B1220265) (50mM, aq) (70:30, v/v) | Positive ion electrospray tandem MS (MRM) | Human plasma | sigmaaldrich.com |
Mass Spectrometry (MS) Applications for Structural Characterization and Non-Targeted Analysis (e.g., Collision-Induced Dissociation Studies)
Mass spectrometry plays a pivotal role not only in quantification but also in the structural elucidation of meptazinol and its metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for both targeted and non-targeted analysis.
Collision-Induced Dissociation (CID) studies are instrumental in characterizing the fragmentation patterns of meptazinol and its metabolites. This information is crucial for their unambiguous identification. In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored in MRM mode. For instance, a method for meptazinol quantification used the transition m/z 234→234. sigmaaldrich.com
Non-targeted screening approaches using techniques like LC-HRMS (e.g., LC-QToF-MS) allow for the detection and tentative identification of a wide range of compounds, including unexpected metabolites, in a single analysis. emblasproject.org This is particularly useful in metabolomics research to gain a comprehensive view of the metabolic fate of meptazinol. The process involves acquiring full-scan mass spectra over a defined mass-to-charge ratio (m/z) range, for example, 50-1000 Da, which can then be retrospectively analyzed for compounds of interest. emblasproject.org
Radiochemical Assays for Metabolic Tracing (e.g., using [1-¹⁴C] and [7-³H] labeled compounds)
While direct citations for the use of radiolabeled meptazinol were not found in the provided search results, radiochemical assays are a classical and powerful technique in drug metabolism studies. The use of isotopically labeled compounds, such as those containing Carbon-14 ([¹⁴C]) or Tritium ([³H]), allows for the tracing of the drug and its metabolites throughout the body.
In a typical study, a radiolabeled version of the drug, for instance, [1-¹⁴C]meptazinol or [7-³H]meptazinol, would be administered. Biological samples (e.g., plasma, urine, feces, tissues) are then collected at various time points. The total radioactivity in these samples can be measured using techniques like liquid scintillation counting, providing a complete picture of the drug's excretion and mass balance. The individual radioactive components can then be separated by chromatography (e.g., HPLC) and identified by mass spectrometry, allowing for the comprehensive elucidation of metabolic pathways.
Bioanalytical Method Validation for Research Applications (e.g., in plasma, tissue, urine samples)
The validation of bioanalytical methods is a critical requirement to ensure the reliability and reproducibility of data from research studies. japsonline.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for method validation. nih.govnih.gov
A validated bioanalytical method for meptazinol in biological matrices such as plasma and urine typically involves the assessment of the following parameters: japsonline.comnih.gov
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com
Accuracy: The closeness of the determined value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day and inter-day precision. tandfonline.com For meptazinol, coefficients of variation for precision are typically expected to be less than 10-15%. tandfonline.comnih.gov
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. eurasianjournals.com
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov For an HPLC-fluorescence method, detection limits for meptazinol were 2 ng/ml in plasma and 50 ng/ml in urine. tandfonline.comtandfonline.com
Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.
Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
The validation process ensures that the analytical method is suitable for its intended purpose, whether it be for pharmacokinetic analysis, therapeutic drug monitoring, or metabolomics research. japsonline.com
Application in Metabolomics Research for Pathway Elucidation
The advanced analytical techniques described above, particularly LC-HRMS, are powerful tools for metabolomics research aimed at elucidating the metabolic pathways of meptazinol. By analyzing biological samples after drug administration, researchers can identify and quantify a wide array of metabolites.
The primary route of meptazinol metabolism is conjugation with glucuronic acid to form meptazinol glucuronide. tandfonline.comrsc.org HPLC methods have been developed to quantify both free meptazinol and its glucuronide metabolite after enzymatic hydrolysis with β-glucuronidase. tandfonline.comtandfonline.com A minor metabolic pathway involves the formation of 7-oxomeptazinol. rsc.org
Metabolomics studies using non-targeted LC-HRMS analysis can provide a more comprehensive profile of meptazinol's biotransformation. This approach can help in the discovery of novel or minor metabolites that might not be detected by targeted methods, thus offering a more complete understanding of the drug's metabolic fate and potential for drug-drug interactions. The data generated from such studies can be used to construct detailed metabolic maps, providing valuable insights for drug development and personalized medicine.
Synthetic Routes and Impurity Profiling Research for Meptazinol
Research into Synthetic Methodologies for Meptazinol (B1207559) Base
Other synthetic strategies have also been explored. For instance, a method starting with hydroresorcinol has been documented. google.com Another patented method describes the coupling reaction of 3-ethoxy-2-cyclohexenyl-1-one with N-methylcaprolactam in an inert solvent in the presence of a base to form a key intermediate. google.com
The various synthetic pathways to meptazinol are summarized below:
| Starting Material(s) | Key Steps/Intermediates | Reported Overall Yield | Reference(s) |
| m-methoxybenzaldehyde | 9-step cyclization approach | 23% | uni-regensburg.de |
| Caprolactam | Sequential introduction of aryl and ethyl groups | 38-53% | uni-regensburg.de |
| Ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 14-step enantioselective synthesis, ring expansion of 2-azabicyclo[4.1.0]heptane | 12% | acs.orgacs.org |
| Hydroresorcinol | Not detailed | Not specified | google.com |
| 3-ethoxy-2-cyclohexenyl-1-one and N-methylcaprolactam | Coupling reaction | Not specified | google.com |
Identification and Characterization of Meptazinol Impurities
The control of impurities in pharmaceutical products is critical for ensuring safety and efficacy. For meptazinol, several impurities have been identified and characterized. These impurities can arise from the manufacturing process or degradation of the drug substance.
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH) Q3A, set limits for actual and potential impurities. fda.gov The British Pharmacopoeia lists specific impurities for meptazinol, including Impurity A, B, C, and D. axios-research.com The structures and chemical information for some of these are detailed below.
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number (Free Base) |
| Meptazinol BP Impurity A | C₁₅H₂₁NO₂ | 247.34 | N/A |
| Meptazinol BP Impurity B HCl | C₁₅H₂₃N·HCl | 217.36 + 36.46 | 112269-41-7 |
| Meptazinol BP Impurity C DiHCl | C₃₀H₄₄N₂O·2HCl | 448.70 + 2(36.46) | 1858268-92-4 |
| Meptazinol BP Impurity D DiHCl | C₃₀H₄₄N₂O·2HCl | 448.70 + 2(36.46) | 1883577-02-3 |
| Meptazinol Impurity 1 | C₁₉H₃₁NO·HCl | 289.47 + 36.46 | 1980040-52-5 |
One identified impurity, 4-(((3-(3-Ethyl-1-methylazepan-3-yl)phenoxy)carbonyl)amino)benzoic acid, has a CAS number of 1383608-60-3. The synthesis of Meptazinol Impurity D has been specifically described, involving a seven-step process starting from m-bromoacetophenone, followed by purification via column chromatography. google.com
The profiling of impurities is an ongoing process, and various analytical techniques are employed. Chiral separation methods, such as capillary electrophoresis and high-performance liquid chromatography (HPLC), are particularly important for separating enantiomeric impurities, as different enantiomers can have distinct pharmacological properties. uni-regensburg.deresearchgate.netfagg-afmps.be
Development of Reference Standards for Impurity Analysis and Quality Control Research
The development and use of well-characterized reference standards are fundamental for the accurate analysis and quality control of pharmaceuticals. axios-research.com For meptazinol, both pharmacopeial and non-pharmacopeial reference standards are available for impurities, metabolites, and stable isotope-labeled products. axios-research.comweblivelink.com These standards are crucial for several aspects of pharmaceutical research and development, including:
Product development
ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions
Quality control (QC) testing
Method validation
Stability studies
Identification of unknown impurities
Evaluation of genotoxic potential axios-research.com
Reference standards for meptazinol and its impurities are provided with a comprehensive Certificate of Analysis (COA) that includes analytical data compliant with regulatory standards. axios-research.com The British Pharmacopoeia (BP) offers a reference standard for meptazinol hydrochloride. sigmaaldrich.comsigmaaldrich.com Additionally, suppliers offer a range of meptazinol-related products, including stable isotopes like Meptazinol-13C-d3, which are valuable tools in various analytical applications. axios-research.compharmaffiliates.com
Research into Derivatization and Analogue Synthesis
Research into meptazinol has extended to the synthesis and evaluation of its derivatives and analogues, with the aim of exploring new pharmacological activities. uni-regensburg.de
Synthesis and Pharmacological Characterization of Novel Meptazinol Derivatives (e.g., Bis-(-)-nor-meptazinol)
A significant area of research has been the synthesis of bis-(-)-nor-meptazinol derivatives. nih.gov These compounds are created by linking two (-)-nor-meptazinol monomers with alkylene chains of varying lengths. acs.org The synthesis of (-)-Nor-meptazinol, the intermediate for these derivatives, can sometimes serendipitously produce by-products. iucr.org
The pharmacological characterization of these derivatives has revealed that their inhibitory activity against acetylcholinesterase (AChE) is highly dependent on the length of the alkylene linker. acs.org One of the most potent derivatives, a nonamethylene-tethered dimer, demonstrated a 10,000-fold increase in AChE inhibition compared to the parent compound, (-)-meptazinol. acs.org Crystal structure analysis of a complex between a bis-(-)-nor-meptazinol derivative and Torpedo californica acetylcholinesterase showed that the ligand spans the active-site gorge, with one nor-meptazinol moiety binding at the "anionic" subsite and the other at the peripheral "anionic" site. acs.orgrcsb.org This binding disrupts the catalytic triad (B1167595) of the enzyme. acs.orgrcsb.org
Further derivatization of bis-(-)-nor-meptazinol by introducing metal-chelating pharmacophores has led to the development of compounds ZLA and ZLB. osti.govnih.gov
Investigation of New Pharmacological Activities of Derivatives (e.g., Acetylcholinesterase Inhibition)
The investigation into meptazinol derivatives has uncovered new pharmacological activities, most notably in the realm of acetylcholinesterase (AChE) inhibition, which is a key target in the treatment of Alzheimer's disease. nih.govosti.govnih.govsigmaaldrich.com
Bis-(-)-nor-meptazinol derivatives have been identified as potent dual-binding site AChE inhibitors. nih.govosti.govnih.gov They interact with both the catalytic and peripheral anionic sites of AChE. osti.govnih.gov This dual inhibition is a promising strategy for multi-targeted intervention in Alzheimer's disease. osti.govnih.gov Furthermore, these derivatives have been shown to prevent AChE-induced amyloid-β (Aβ) aggregation. acs.org
The derivatives ZLA and ZLB, which incorporate metal-chelating properties, have shown the ability to complex with metal ions like Cu(II) and Zn(II) and inhibit the metal-triggered aggregation of Aβ. osti.govnih.gov Their IC₅₀ values for human AChE inhibition were 9.63 μM for ZLA and 8.64 μM for ZLB. osti.govnih.gov
Other meptazinol derivatives, such as (-)-meptazinol carbamates, have also been designed and synthesized. epa.govscilit.com One such phenylcarbamate derivative exhibited a potent AChE inhibitory activity with an IC₅₀ of 31.6 nM and also demonstrated the ability to lower Aβ levels in cell-based assays. epa.govscilit.com
The table below summarizes the pharmacological activities of some meptazinol derivatives:
| Derivative | Target | Pharmacological Activity | IC₅₀ Value | Reference(s) |
| Bis-(-)-nor-meptazinol (nonamethylene-tethered) | AChE | Inhibition | Low-nanomolar | acs.org |
| ZLA | hAChE | Inhibition | 9.63 μM | osti.govnih.gov |
| ZLB | hAChE | Inhibition | 8.64 μM | osti.govnih.gov |
| (-)-Meptazinol phenylcarbamate 43 | AChE | Inhibition | 31.6 nM | epa.govscilit.com |
Emerging Research Areas and Future Perspectives for Meptazinol Citrate
Advanced Structure-Activity Relationship Studies for Designing Novel Analogues with Targeted Properties
The unique structure of meptazinol (B1207559), a 3-phenylazepane (B1371516) derivative, has been a focal point for designing novel analogues with improved or targeted pharmacological properties. wikipedia.org Structure-activity relationship (SAR) studies have been instrumental in this endeavor, aiming to enhance analgesic efficacy, reduce side effects, or introduce new therapeutic activities.
A significant area of development has been the design of meptazinol-based compounds as dual-modulator drugs. For instance, pharmacophore-based design has led to the creation of meptazinol carbamates that act as both cholinesterase inhibitors and modulators of amyloidogenesis, showing potential for Alzheimer's disease treatment. tandfonline.comepa.gov These studies utilize computational models to predict how structural modifications will affect the compound's fit and activity at the target receptors. tandfonline.comtandfonline.com
Researchers have also explored the synthesis of bis-(-)-nor-meptazinol derivatives. researchgate.netacs.org By connecting two nor-meptazinol units with varying linker lengths, scientists have developed potent dual-binding site AChE inhibitors. researchgate.netacs.org The length of the alkylene chain connecting the two meptazinol moieties has been shown to significantly influence the inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netacs.org These findings from advanced SAR studies are paving the way for the rational design of new meptazinol-based therapeutics with specific and enhanced activities. researchgate.net
| Derivative Type | Target(s) | Key Structural Modification | Potential Application |
| Meptazinol Carbamates | Acetylcholinesterase, Amyloidogenesis | Addition of carbamoyl (B1232498) groups | Alzheimer's Disease |
| Bis-(-)-nor-meptazinols | Acetylcholinesterase, Butyrylcholinesterase | Dimerization with alkylene linkers | Alzheimer's Disease |
| Coumarin-based Prodrugs | Improved Bioavailability | Esterification with a coumarin (B35378) system | Enhanced Oral Delivery |
Biopharmaceutical Implications of the Citrate (B86180) Counter-Ion
The selection of a suitable salt form is a critical step in drug development, as it can significantly influence a drug's physicochemical properties, such as solubility, stability, and bioavailability. researchgate.netthermofisher.com For meptazinol, the citrate salt form is utilized. pharmaffiliates.com The citrate counter-ion can have several biopharmaceutical implications.
Salt formation with an appropriate counter-ion can enhance the aqueous solubility of a drug, which is often a prerequisite for good absorption. researchgate.netresearchgate.net Citrate, being a polyvalent anion, can interact with the positively charged meptazinol molecule, potentially leading to a salt with improved dissolution characteristics compared to the free base. acs.org The use of carboxylic acid counter-ions like citrate is a common strategy to improve the biopharmaceutical profile of basic drugs. researchgate.net
Beyond solubility, the counter-ion can also affect the stability of the drug in its solid state and in solution. researchgate.net Citrate buffers are known to be used in biopharmaceutical formulations to maintain pH and enhance the stability of protein-based drugs, and similar principles can apply to small molecule drugs like meptazinol. nih.govsrce.hr The citrate ion itself has known biological activities, including anticoagulant effects through the chelation of calcium ions, though the relevance of this at therapeutic doses of meptazinol citrate is not established. drugbank.com The choice of the citrate counter-ion for meptazinol likely reflects a balance of achieving desirable solubility, stability, and manufacturability for the final drug product. researchgate.netthermofisher.com
Q & A
Q. How to ensure reproducibility in this compound studies?
- Answer : Follow ARRIVE guidelines for animal research. Document compound purity (HPLC ≥98%), storage conditions (-80°C in aliquots), and vehicle controls (saline/DMSO). Share raw data and analysis scripts via repositories like Zenodo. Cross-validate findings with independent labs using blinded protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
